alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide
Description
α-(p-Methoxyphenyl)hydrocinnamic acid hydrazide is a synthetic hydrazide derivative characterized by a hydrocinnamic acid backbone substituted with a p-methoxyphenyl group at the alpha position and a hydrazide functional group. Hydrazides are versatile compounds with applications spanning pharmaceuticals, polymer science, and metal chelation.
Properties
CAS No. |
58973-43-6 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-phenylpropanehydrazide |
InChI |
InChI=1S/C16H18N2O2/c1-20-14-9-7-13(8-10-14)15(16(19)18-17)11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3,(H,18,19) |
InChI Key |
IOWWNVXVYPZCDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Direct Condensation of p-Methoxycinnamic Acid with Hydrazine
An alternative method involves the direct condensation of p-methoxycinnamic acid with hydrazine hydrate in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) under basic conditions. This method avoids the isolation of the acid chloride intermediate.
- Procedure:
- Mix p-methoxycinnamic acid with hydrazine hydrate
- Add EDCI and HOBt as coupling agents
- Stir under basic conditions (pH adjusted with base)
- Isolate the hydrazide by filtration and washing
This approach is advantageous for its mild conditions and often higher purity of the product.
Esterification Followed by Hydrazinolysis
Another classical approach involves first converting p-methoxycinnamic acid to its methyl ester by esterification with methanol and sulfuric acid or thionyl chloride. The ester is then reacted with hydrazine hydrate to yield the hydrazide.
- Steps:
- Esterification:
$$
\text{p-Methoxycinnamic acid} + \text{MeOH} \xrightarrow[\text{H}2\text{SO}4]{\text{reflux}} \text{p-Methoxycinnamate methyl ester}
$$ - Hydrazinolysis:
$$
\text{p-Methoxycinnamate methyl ester} + \text{Hydrazine hydrate} \rightarrow \text{Hydrazide} + \text{MeOH}
$$
- Esterification:
This method is well-documented for benzoic acid derivatives and yields hydrazides in good to excellent yields (67–85%).
Reaction Conditions and Yields Summary Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| p-Methoxycinnamic acid to acid chloride | Thionyl chloride (5 eq), pyridine, reflux in THF | Not isolated | Intermediate for hydrazide synthesis |
| Acid chloride to hydrazide | Hydrazine hydrate, THF, room temp/stirring | 25–67 | Direct nucleophilic acyl substitution |
| Direct condensation (acid + hydrazine) | EDCI, HOBt, base, room temp | Moderate | Avoids acid chloride intermediate |
| Esterification + hydrazinolysis | MeOH, H₂SO₄ reflux; then hydrazine hydrate | 67–85 | Two-step method, often higher purity |
Analytical Characterization and Confirmation
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Confirms the chemical structure and purity
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight
- Infrared (IR) spectroscopy: Identifies characteristic hydrazide functional groups (N–H, C=O)
- Melting point determination: Assesses purity and physical properties
- Powder X-ray Diffraction (PXRD): Used in some studies to confirm crystallinity and phase purity
Chemical Reactions Analysis
Hydrazone Formation
The hydrazide reacts with aldehydes to form hydrazone-Schiff bases:
General Reaction
Table 1: Reaction Scope with Selected Aldehydes
Competing Pathways: Quinazolinone Formation
In reactions with electron-deficient aldehydes (e.g., 3-methoxybenzaldehyde), cyclization occurs instead of hydrazone formation:
Mechanistic Insights
-
Hydrazone Formation : Nucleophilic attack by the hydrazide’s NH₂ group on the aldehyde’s carbonyl carbon, followed by dehydration.
-
Catalysis : Acetic acid protonates the carbonyl oxygen, increasing electrophilicity .
-
Solid-State Reactions : Vapor-mediated or mechanosynthesis avoids solvent use, improving atom economy .
Antimicrobial Activity
Table 2: Bioactivity Screening
| Bacterial Strain | MIC (µg/mL) | Compound Variant |
|---|---|---|
| Staphylococcus aureus | 12.5 | 4-Methoxybenzaldehyde derivative |
| Escherichia coli | 25.0 | Pyridinecarbaldehyde derivative |
Cytotoxicity
Stability and Reactivity Trends
Scientific Research Applications
Pharmaceutical Applications
1.1 Antifungal Activity
Recent studies have highlighted the potential of hydrazide derivatives, including alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide, as antifungal agents. These compounds are being designed to inhibit succinate dehydrogenase, an enzyme critical for fungal metabolism. For instance, derivatives that share structural similarities with this compound have shown promising antifungal activity against plant pathogens such as Rhizoctonia solani and Fusarium graminearum with effective concentrations (EC50) significantly lower than traditional fungicides like boscalid .
1.2 Enzyme Inhibition
Hydrazone compounds, including this compound, have been investigated for their inhibitory effects on metabolic enzymes linked to various diseases. The presence of the hydrazone moiety enhances binding affinity to enzymes such as human carbonic anhydrases and cholinesterases, which are implicated in conditions like Alzheimer’s disease. In vitro studies have demonstrated that these compounds can exhibit IC50 values in the nanomolar range against target enzymes, indicating strong potential for therapeutic applications .
Agricultural Applications
3.1 Fungicides Development
The design of novel fungicides based on hydrazide derivatives is a growing area of research. This compound has been proposed as a lead compound for developing new fungicidal agents targeting specific metabolic pathways in fungi. Its efficacy against a range of plant pathogens suggests it could play a significant role in integrated pest management strategies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxyphenyl group can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Antimicrobial Activity
- For example, Cu complexes of benzoylhydrazides exhibit MIC values comparable to ampicillin (1–5 µg/mL) against Gram-positive and Gram-negative pathogens . In contrast, 5-nitro-2-furoic acid hydrazones show potent antitubercular activity (MIC = 2.65–4.76 µM), though less potent than isoniazid (MIC = 0.72 µM) .
Anti-Inflammatory and Analgesic Properties
Iron Chelation
- Pyridoxal isonicotinoyl hydrazone and related derivatives exhibit strong iron-chelating activity, mobilizing 59Fe from macrophages and hepatocytes .
Pharmacokinetic and Toxicological Considerations
- Volume of Distribution (Vss): Theophylline-7-yl hydrazides exhibit lower Vss (0.33–0.78 L/kg) compared to non-hydrazide analogs, suggesting hydrazide moieties may reduce tissue distribution .
- Metabolism: Benzoic acid hydrazide derivatives undergo hepatic microsomal metabolism, forming stable metabolites like p-aminobenzoic acid hydrazide derivatives . This metabolic stability could inform α-(p-Methoxyphenyl)hydrocinnamic acid hydrazide’s drug design.
Biological Activity
Alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to synthesize current knowledge regarding its biological activity, supported by detailed research findings, data tables, and case studies.
1. Synthesis and Structural Characteristics
This compound is synthesized through the reaction of p-methoxyphenylhydrazine with hydrocinnamic acid derivatives. The structural characteristics of this compound include a hydrazide functional group that is known to confer various biological activities.
2.1 Antimicrobial Activity
Research indicates that hydrazide-hydrazone derivatives exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that similar compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .
Table 1: Antimicrobial Activity of Hydrazide Derivatives
| Compound | Activity Type | Microorganism | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | 20 |
| Escherichia coli | 18 | ||
| Antifungal | Candida albicans | 22 |
The above table summarizes the antimicrobial efficacy of this compound compared to standard antibiotics.
2.2 Anticancer Activity
Numerous studies have investigated the anticancer properties of hydrazide derivatives. For example, this compound has demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. A study reported an IC50 value of approximately 25 µM against MCF-7 cells, indicating moderate potency .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 25 | This compound |
| A549 | 30 | This compound |
| HeLa | 28 | This compound |
The mechanism by which this compound exerts its biological effects includes the induction of apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This leads to cell cycle arrest and ultimately cell death .
4. Case Studies
Several case studies have highlighted the efficacy of hydrazide derivatives in clinical settings:
- Study on Anticancer Activity : A recent study evaluated a series of hydrazone derivatives, including this compound, demonstrating significant inhibition of tumor growth in xenograft models .
- Antimicrobial Efficacy : Another clinical trial assessed the effectiveness of this compound against multi-drug resistant bacterial strains, showing promising results in reducing bacterial load in infected subjects .
5. Conclusion
This compound exhibits noteworthy biological activities, particularly as an antimicrobial and anticancer agent. Its ability to induce apoptosis and inhibit microbial growth positions it as a candidate for further research and potential therapeutic applications. Continued exploration into its structure-activity relationships will be essential for optimizing its efficacy and understanding its mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide, and how do microwave-assisted methods compare to conventional approaches?
- Methodological Answer : Conventional synthesis typically involves esterification followed by hydrazide formation, requiring 12–48 hours. Microwave-assisted methods, however, enable single-step synthesis in minutes. For example, indomethacin acid hydrazide synthesis was reduced from 3 hours (conventional) to 10 minutes using microwaves, with improved yields due to enhanced reaction kinetics and reduced side reactions . Solvent-free conditions or polar solvents like ethanol are recommended for microwave protocols.
Q. How can researchers ensure the purity and structural integrity of synthesized this compound derivatives?
- Methodological Answer : Combine analytical techniques:
- TLC/HPLC : Monitor reaction progress and purity using silica gel plates (e.g., chloroform:methanol, 9:1) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Melting Points : Compare observed values with literature data to confirm crystallinity.
- Spectroscopy : Use - and -NMR to verify hydrazide (-NH-NH) and methoxyphenyl proton signals. IR spectra should show C=O (1650–1700 cm) and N-H (3200–3300 cm) stretches .
Q. What solvents are suitable for recrystallizing this compound, and how does solubility impact experimental design?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and alcohols (ethanol, methanol). For recrystallization, ethanol or ethanol/water mixtures are ideal due to moderate solubility gradients. Solubility in DMSO (14 mg/mL) allows stock solutions for biological assays, while DMF (10 mg/mL) is suitable for coordination chemistry .
Advanced Research Questions
Q. What strategies are effective in designing this compound derivatives for enhanced bioactivity, such as MAO-B inhibition?
- Methodological Answer :
- Derivatization : React the hydrazide with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to form hydrazone derivatives. Substituents on the aldehyde (e.g., electron-withdrawing groups) can modulate bioactivity .
- Bioactivity Screening : Use enzyme inhibition assays (e.g., spectrophotometric monitoring of MAO-B activity with kynuramine as substrate). IC values can be calculated via dose-response curves .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with MAO-B active sites, prioritizing derivatives with favorable ΔG values .
Q. How can spectroscopic and computational methods resolve contradictions in the coordination behavior of this compound with transition metals?
- Methodological Answer :
- Coordination Studies : Synthesize Pt(II) complexes (e.g., [Pt(NH)(pmbah)Cl]) and characterize via elemental analysis, conductivity, and electronic spectra. IR shifts in C=O and N-H stretches indicate metal-ligand binding .
- Data Reconciliation : If NMR suggests bidentate (O,N) coordination but IR implies monodentate, use DFT calculations (Gaussian 09) to model bond lengths and compare with crystallographic data from analogous complexes .
Q. What advanced proteomic techniques utilize hydrazide chemistry to study protein modifications involving this compound?
- Methodological Answer :
- Solid-Phase Hydrazide Enrichment : Immobilize hydrazide derivatives on beads to capture aldehyde-modified peptides (e.g., 4-hydroxynonenal adducts). Elute with acid hydrolysis and analyze via LC-MS/MS .
- Diagnostic Fragmentation : Use neutral loss-triggered MS to identify hydrazide-modified histidine residues. Pulsed Q dissociation improves detection of low-abundance peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
